molecular formula C7H12O4 B13262096 3-(Hydroxymethyl)oxane-3-carboxylic acid CAS No. 1417344-58-1

3-(Hydroxymethyl)oxane-3-carboxylic acid

Cat. No.: B13262096
CAS No.: 1417344-58-1
M. Wt: 160.17 g/mol
InChI Key: OAZPKHIANXUHBV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O4 It features a six-membered oxane ring with a hydroxymethyl group and a carboxylic acid group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)oxane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a hydroxy acid precursor. This process can be catalyzed by acids or bases under controlled conditions to form the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)oxane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)oxane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)oxetane-3-carboxylic acid: Similar structure but with a four-membered oxetane ring instead of a six-membered oxane ring.

    3-Hydroxypropionic acid: Lacks the oxane ring but has similar functional groups.

    2-Methyleneoxetanes: Contains a methylene group and a four-membered oxetane ring

Uniqueness

3-(Hydroxymethyl)oxane-3-carboxylic acid is unique due to its six-membered oxane ring, which imparts distinct chemical properties and reactivity compared to its four-membered oxetane analogs.

Properties

CAS No.

1417344-58-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-(hydroxymethyl)oxane-3-carboxylic acid

InChI

InChI=1S/C7H12O4/c8-4-7(6(9)10)2-1-3-11-5-7/h8H,1-5H2,(H,9,10)

InChI Key

OAZPKHIANXUHBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CO)C(=O)O

Origin of Product

United States

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